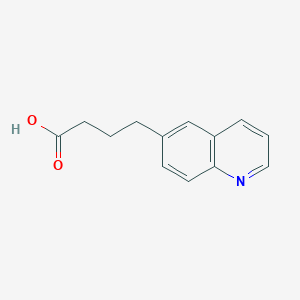

4-(Quinolin-6-yl)butanoic acid

Description

Contextualization of Quinoline-Containing Structures in Contemporary Chemical and Biological Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. mdpi.comorientjchem.org Also known as benzo[b]pyridine, this nitrogen-containing aromatic molecule is not merely a synthetic curiosity but is found in various natural products, most notably in the anti-malarial alkaloid quinine. mdpi.com The versatility of the quinoline ring allows for a wide array of chemical modifications, enabling the synthesis of a vast library of derivatives. orientjchem.org

The significance of quinoline-containing structures is underscored by their broad spectrum of pharmacological activities. orientjchem.orgrsc.org These compounds have been extensively studied and have yielded drugs with applications as anti-cancer, anti-malarial, antibacterial, antifungal, antiviral, and anti-inflammatory agents. orientjchem.orgwisdomlib.orgtandfonline.com For instance, drugs like chloroquine (B1663885) and mefloquine (B1676156) are pivotal in the treatment of malaria, while fluoroquinolone antibiotics such as ciprofloxacin (B1669076) are crucial in combating bacterial infections. rsc.org The ability of the quinoline nucleus to serve as a "master key core" in drug design highlights its importance in the development of new therapeutic agents. rsc.org

The following table provides a glimpse into the diverse biological activities associated with quinoline derivatives:

| Biological Activity | Examples of Quinoline-Based Compounds |

| Anti-malarial | Quinine, Chloroquine, Mefloquine, Primaquine mdpi.comrsc.org |

| Antibacterial | Ciprofloxacin, Ofloxacin rsc.org |

| Anti-cancer | Camptothecin, Topotecan rsc.org |

| Anti-inflammatory | - |

| Antiviral | Saquinavir mdpi.com |

| Anti-Alzheimer's Disease | - |

| Antifungal | - |

| Antitubercular | Bedaquiline rsc.org |

Significance of Butanoic Acid Scaffolds in Organic Synthesis and Biochemical Pathways

Butanoic acid, also known as butyric acid, is a four-carbon carboxylic acid that plays a fundamental role in both organic synthesis and biochemistry. wikipedia.orgturito.com In the realm of synthetic chemistry, butanoic acid and its derivatives are valuable building blocks. vaia.com The carboxylic acid functional group allows for a variety of chemical transformations, including the formation of esters, amides, and other derivatives, making it a versatile precursor in the synthesis of more complex molecules. wikipedia.orgchemicalbull.com For example, it is used in the industrial production of polymers and plasticizers. turito.comvaia.com

From a biochemical perspective, butanoic acid is a short-chain fatty acid that is a key player in metabolic processes. ontosight.aimetabolomicsworkbench.org It is produced in the colon by the bacterial fermentation of dietary fibers and serves as a primary energy source for the cells lining the colon. testbook.com Beyond its role in energy metabolism, butanoic acid and its derivatives are involved in various cellular signaling pathways. ontosight.ai For instance, it is an agonist for free fatty acid receptors FFAR2 and FFAR3, which are involved in the homeostatic control of energy. wikipedia.org

The table below summarizes key aspects of butanoic acid's significance:

| Area of Significance | Description |

| Organic Synthesis | A versatile building block for synthesizing esters, amides, and polymers. wikipedia.orgvaia.com |

| Biochemical Pathways | An intermediate in fatty acid and amino acid metabolism, and can be converted to acetyl-CoA to enter the Krebs cycle. ontosight.ai |

| Energy Metabolism | A primary energy source for colonocytes. testbook.com |

| Cellular Signaling | Acts as an agonist for G protein-coupled receptors like FFAR2 and FFAR3. wikipedia.org |

Rationale for Scholarly Investigation into the 4-(Quinolin-6-yl)butanoic Acid System

The scholarly investigation into this compound stems from the strategic combination of two biologically significant scaffolds: the quinoline ring and the butanoic acid moiety. This molecular architecture represents a hybrid design that aims to leverage the distinct properties of each component. The quinoline portion provides a well-established pharmacophore known for its diverse biological activities, while the butanoic acid tail can influence the compound's pharmacokinetic properties and potentially interact with specific biological targets.

The linkage of a butanoic acid group to the C-6 position of the quinoline ring is a deliberate design choice. Research into quinoline derivatives has shown that the substitution pattern on the quinoline ring is crucial for biological activity. orientjchem.orgrsc.org The C-6 position has been identified as a promising point for introducing functional groups to modulate the activity of the parent molecule. rsc.org The butanoic acid linker itself can act as a spacer, positioning the quinoline core for optimal interaction with a biological target, and its carboxylic acid group can serve as a key interaction point, for instance, by forming hydrogen bonds. cymitquimica.com

Overview of Key Research Areas Explored for this compound

While specific research on this compound is not extensively documented in publicly available literature, the exploration of structurally similar compounds provides a framework for its potential areas of investigation. The primary research thrust for such a molecule would likely be in the field of medicinal chemistry, focusing on its potential as a therapeutic agent.

Based on the known activities of its constituent parts, research on this compound and its derivatives could encompass the following areas:

Anticancer Research: Given the established anti-tumor properties of many quinoline derivatives, this would be a primary area of investigation. wisdomlib.org

Antimicrobial Research: The antibacterial and antifungal potential of the quinoline scaffold makes this a logical avenue for exploration. rsc.org

Neurological Disorders: Certain quinoline derivatives have shown activity related to neurodegenerative diseases, suggesting a potential line of inquiry. mdpi.com

Enzyme Inhibition: The butanoic acid moiety, coupled with the quinoline core, could be designed to target specific enzymes involved in disease pathways.

The synthesis of derivatives of this compound, such as 4-Amino-3-(quinolin-6-yl)butanoic acid, indicates an interest in exploring the structure-activity relationship of this chemical scaffold. evitachem.com Further research would likely involve the synthesis of a library of related compounds with modifications to both the quinoline ring and the butanoic acid chain to optimize for specific biological activities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-quinolin-6-ylbutanoic acid |

InChI |

InChI=1S/C13H13NO2/c15-13(16)5-1-3-10-6-7-12-11(9-10)4-2-8-14-12/h2,4,6-9H,1,3,5H2,(H,15,16) |

InChI Key |

XPZOWNHJPRDABA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCCC(=O)O)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Quinolin 6 Yl Butanoic Acid

Retrosynthetic Analysis and Identification of Strategic Disconnections

A retrosynthetic analysis of 4-(quinolin-6-yl)butanoic acid reveals several key disconnections that inform potential synthetic strategies. The most apparent disconnections are at the C6-Cα bond of the butanoic acid side chain and within the quinoline (B57606) ring itself.

Disconnection of the Butanoic Acid Side Chain:

C6-Cα Bond Cleavage: This disconnection suggests the attachment of a four-carbon chain to a pre-functionalized quinoline core. This can be envisioned through several pathways:

Friedel-Crafts Acylation: Acylation of quinoline with a succinic anhydride derivative would introduce a 4-oxo-4-(quinolin-6-yl)butanoic acid precursor, which can be subsequently reduced.

Cross-Coupling Reactions: A 6-haloquinoline can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce a four-carbon chain with appropriate functionality for conversion to a carboxylic acid.

Homologation: Starting from a quinoline-6-acetic acid derivative, chain extension methods like the Arndt-Eistert homologation could be employed to introduce the additional methylene (B1212753) groups. ambeed.comorganic-chemistry.orgwikipedia.orglibretexts.org

Disconnection within the Quinoline Ring:

Quinoline Ring Synthesis: This approach involves constructing the quinoline ring from appropriately substituted aniline precursors that already contain the butanoic acid side chain or a precursor.

Skraup Synthesis: The reaction of 4-aminophenylbutanoic acid or its ester with glycerol, sulfuric acid, and an oxidizing agent could theoretically yield the target molecule. pharmaguideline.comwikipedia.orgorganicreactions.org

Doebner-von Miller Reaction: Condensation of 4-aminophenylbutanoic acid with an α,β-unsaturated aldehyde or ketone could also be a viable route. wikipedia.orgiipseries.org

Pfitzinger Reaction: The reaction of an isatin (B1672199) derivative with a carbonyl compound containing the necessary four-carbon chain could be another alternative for constructing the quinoline-4-carboxylic acid, which can then be decarboxylated. nih.govnih.gov

These retrosynthetic pathways provide a roadmap for the various synthetic strategies detailed in the following sections.

Established Synthetic Routes to this compound and its Core Precursors

While specific literature detailing the synthesis of this compound is scarce, established methods for the synthesis of substituted quinolines can be adapted for its preparation. These can be categorized into multi-step sequences and one-pot strategies.

Multi-step Synthetic Sequences

Multi-step syntheses offer a controlled and versatile approach to the target molecule, typically starting from a commercially available quinoline derivative or a simple aniline.

Route 1: From 6-Bromoquinoline via Heck Reaction

A plausible multi-step synthesis starts with 6-bromoquinoline.

Heck Reaction: The palladium-catalyzed Heck reaction of 6-bromoquinoline with an acrylic acid ester, such as ethyl acrylate, would yield ethyl 3-(quinolin-6-yl)acrylate. semanticscholar.orgechemi.comresearchgate.net

Reduction: The double bond in the acrylate can be reduced via catalytic hydrogenation (e.g., using H₂/Pd-C) to give ethyl 3-(quinolin-6-yl)propanoate.

Homologation: The propanoate can be reduced to the corresponding alcohol, converted to a halide, and then subjected to a cyanide displacement followed by hydrolysis to extend the chain by one carbon. A more direct homologation could be achieved via the Arndt-Eistert synthesis on the corresponding carboxylic acid. ambeed.comorganic-chemistry.orgwikipedia.orglibretexts.org

Hydrolysis: Finally, ester hydrolysis under acidic or basic conditions would yield this compound.

Route 2: From Quinoline via Friedel-Crafts Acylation

This route involves the direct functionalization of the quinoline ring.

Friedel-Crafts Acylation: The reaction of quinoline with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could potentially yield 4-oxo-4-(quinolin-6-yl)butanoic acid. researchgate.netstackexchange.comsigmaaldrich.comorganic-chemistry.orgresearchgate.net The regioselectivity of this reaction would need to be carefully controlled.

Reduction: The ketone functionality in the resulting keto-acid can be reduced to a methylene group using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction to afford the final product.

Route 3: From 4-Aminophenylacetic Acid via Skraup or Doebner-von Miller Synthesis

This approach builds the quinoline ring with a side-chain precursor already in place.

Homologation of 4-Aminophenylacetic Acid: The starting material can be homologated to 4-(4-aminophenyl)butanoic acid or its ester.

Quinoline Ring Formation: This substituted aniline can then be subjected to classical quinoline syntheses:

Skraup Synthesis: Reaction with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comwikipedia.orgorganicreactions.org

Doebner-von Miller Reaction: Reaction with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org

One-Pot and Cascade Reaction Strategies

While a specific one-pot synthesis for this compound has not been reported, the principles of multicomponent reactions could be applied. For instance, a modified Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a known one-pot method to generate quinoline-4-carboxylic acids. nih.govnih.gov A similar strategy could be envisioned using a substituted aniline and a different set of carbonyl components to directly assemble the desired 6-substituted quinoline structure, although this would require significant methodological development.

Advanced Catalytic Systems in the Synthesis of this compound

Modern organic synthesis heavily relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can significantly benefit from such catalysts, particularly in the context of transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon bonds, which is central to the synthesis of the target molecule by attaching the butanoic acid side chain to the quinoline core.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. In the context of synthesizing this compound, this would involve the coupling of a 6-haloquinoline (e.g., 6-bromoquinoline) with a suitable alkyl boronic acid or ester. nih.govorganic-chemistry.orgrsc.orgnih.govrsc.org

A potential route would be the coupling of 6-bromoquinoline with a boronic ester derivative of a protected butanoic acid, such as ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate. This would be followed by deprotection to yield the final product.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂HPO₄ | Dioxane/H₂O | 130 | 7-93 | nih.gov |

| AntPhos-Pd-G3 | AntPhos | TMSOK | - | - | High | organic-chemistry.org |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction can be utilized to introduce a three-carbon precursor to the butanoic acid chain. For example, the reaction of 6-bromoquinoline with ethyl acrylate, followed by reduction of the double bond and the ester, and subsequent chain extension, is a viable strategy. semanticscholar.orgechemi.comresearchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good | sioc-journal.cn |

| Polymer-supported palladacycle | - | Cy₂NMe | DMF/H₂O | 110-130 | High | semanticscholar.org |

The development of highly active and robust catalysts, often employing sophisticated phosphine ligands, has significantly expanded the scope and efficiency of these cross-coupling reactions, making them highly attractive for the synthesis of complex molecules like this compound.

Organocatalysis and Biocatalysis Applications

While a fully organocatalytic or biocatalytic synthesis of this compound has not been extensively reported, chemo-enzymatic approaches offer promising avenues for a more sustainable and efficient synthesis. These methods can be integrated into the proposed synthetic pathway, particularly in the reduction and oxidation steps.

Biocatalytic Oxidation: The final step of the synthesis, the oxidation of 4-(quinolin-6-yl)butan-1-ol to the corresponding carboxylic acid, is an ideal candidate for a biocatalytic approach. The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (AldDHs), can offer high selectivity and mild reaction conditions, avoiding the use of harsh and often toxic heavy metal-based oxidizing agents. mdpi.com A two-enzyme system, where an alcohol dehydrogenase first oxidizes the primary alcohol to the intermediate aldehyde, which is then further oxidized by an aldehyde dehydrogenase to the carboxylic acid, can be employed. mdpi.com This enzymatic cascade can be performed in aqueous media at or near ambient temperature and neutral pH, significantly improving the green credentials of the synthesis.

Organocatalytic and Biocatalytic Alternatives in the Synthetic Route:

Sonogashira Coupling: While traditionally reliant on palladium and copper catalysts, research into organocatalytic alternatives for cross-coupling reactions is an active area. The development of metal-free catalysts for such transformations could potentially be applied to the synthesis of the key alkyne intermediate.

Alkyne Hydrogenation: Biocatalytic hydrogenation, using enzymes such as ene-reductases, presents a potential alternative to traditional metal-catalyzed hydrogenation. These enzymes can exhibit high stereoselectivity and operate under mild conditions.

The integration of these chemo-enzymatic steps can lead to a more environmentally benign and potentially more efficient synthesis of this compound.

Optimization of Reaction Conditions for Research Scale Synthesis

The successful synthesis of this compound on a research scale is highly dependent on the careful optimization of reaction conditions for each step of the proposed pathway. Key parameters that require consideration include solvent effects, temperature control, reagent stoichiometry, and reaction time.

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are critical for maximizing yield and minimizing side reactions in each synthetic step.

Sonogashira Coupling: This reaction is typically performed in aprotic polar solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Temperature control is also crucial; while many Sonogashira couplings proceed at room temperature, gentle heating (e.g., to 50 °C) can sometimes accelerate the reaction without leading to significant decomposition of the catalyst or reactants. kaust.edu.sa

Hydrogenation: The hydrogenation of the alkyne intermediate is commonly carried out in protic solvents like ethanol or methanol. The solvent can affect the activity of the palladium on carbon (Pd/C) catalyst and the rate of hydrogen uptake. digitellinc.com These reactions are typically run at room temperature and atmospheric pressure of hydrogen gas for safety and convenience on a lab scale.

Oxidation: For the final oxidation step, the choice of solvent depends on the oxidizing agent used. For traditional oxidants like potassium permanganate (B83412), an aqueous solution is often employed. In the case of biocatalytic oxidation, the reaction is typically performed in an aqueous buffer system to maintain the optimal activity of the enzymes. Temperature control is critical in enzymatic reactions, with a typical range of 25-37 °C to ensure enzyme stability and activity.

Table 1: Solvent and Temperature Effects on the Synthesis of this compound Intermediates

| Synthetic Step | Solvent | Temperature (°C) | Observations |

|---|---|---|---|

| Sonogashira Coupling | Tetrahydrofuran (THF) | 25-50 | Good solubility of reactants, stable catalyst performance. |

| Dimethylformamide (DMF) | 25-50 | Can increase reaction rates but may require more rigorous purification. | |

| Hydrogenation | Ethanol | 25 | Standard solvent, good catalyst activity. |

| Methanol | 25 | Can sometimes lead to faster reaction rates. digitellinc.com | |

| Oxidation (Biocatalytic) | Aqueous Buffer (e.g., phosphate (B84403) buffer) | 25-37 | Maintains enzyme stability and activity. |

Reagent Stoichiometry and Reaction Time

The stoichiometry of the reagents and the duration of the reaction are key parameters to optimize for a successful synthesis.

Sonogashira Coupling: In the Sonogashira coupling of 6-bromoquinoline with a terminal alkyne, it is common to use a slight excess of the alkyne (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the more valuable bromoquinoline. The amounts of the palladium catalyst and copper(I) co-catalyst are typically in the range of 1-5 mol% and 0.5-2.5 mol%, respectively. The reaction time can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Hydrogenation: The catalytic hydrogenation of the alkyne is generally carried out with a catalytic amount of Pd/C (e.g., 5-10 wt%). The reaction is typically run until the uptake of hydrogen ceases, indicating complete saturation of the triple bond. Reaction times can range from a few hours to 24 hours.

Oxidation: In the case of oxidation with strong oxidizing agents like KMnO4, a stoichiometric amount or a slight excess of the oxidant is used. For biocatalytic oxidations, the enzyme loading is a critical parameter to optimize, and the reaction is run until complete conversion of the starting material is observed, which can take from several hours to a day.

Table 2: Reagent Stoichiometry and Reaction Time for the Synthesis of this compound

| Synthetic Step | Reagents and Stoichiometry | Typical Reaction Time |

|---|---|---|

| Sonogashira Coupling | 6-bromoquinoline (1 eq), Terminal alkyne (1.1-1.5 eq), Pd(PPh3)2Cl2 (1-5 mol%), CuI (0.5-2.5 mol%), Base (2-3 eq) | 3-24 hours |

| Hydrogenation | Alkyne intermediate (1 eq), Pd/C (5-10 wt%), H2 (1 atm) | 2-24 hours |

| Oxidation (Biocatalytic) | Alcohol intermediate (1 eq), Alcohol dehydrogenase (catalytic), Aldehyde dehydrogenase (catalytic), NAD+ (catalytic), Cofactor regeneration system | 12-48 hours |

Purification Techniques for Research-Grade this compound

The purification of the intermediates and the final product is essential to obtain research-grade this compound with high purity. A combination of chromatographic and crystallization techniques is typically employed.

Purification of Intermediates:

Sonogashira Coupling Product: The product of the Sonogashira coupling is typically purified by column chromatography on silica (B1680970) gel. nrochemistry.com A gradient of ethyl acetate (B1210297) in hexanes is commonly used as the eluent to separate the desired product from the starting materials, catalysts, and any side products such as homocoupled alkyne.

Hydrogenation Product: After hydrogenation, the reaction mixture is filtered to remove the Pd/C catalyst. The resulting solution is then concentrated, and the crude product can be purified by column chromatography if necessary, although often the product is of sufficient purity to be carried on to the next step.

Purification of the Final Product:

The final product, this compound, being a carboxylic acid, can be purified by several methods:

Crystallization: This is a highly effective method for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) and allowed to cool slowly to form crystals of high purity. google.com

Acid-Base Extraction: The carboxylic acid functionality allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the carboxylate salt into the aqueous phase. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

Column Chromatography: If crystallization and extraction are not sufficient, the final product can be purified by column chromatography on silica gel, often using a solvent system containing a small amount of acetic acid to prevent tailing of the carboxylic acid on the column.

The purity of the final compound should be assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Transformations and Derivatization Strategies of 4 Quinolin 6 Yl Butanoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, providing a gateway to a multitude of functional group interconversions. For 4-(quinolin-6-yl)butanoic acid, this moiety is a prime target for derivatization to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to introduce new pharmacophoric elements.

Esterification and Amidation Reactions for Analogue Generation

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, often achieved through Fischer esterification. This acid-catalyzed reaction with an alcohol, typically in excess or with removal of water, provides the corresponding ester. masterorganicchemistry.comcommonorganicchemistry.com For instance, reacting this compound with methanol or ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) would yield the methyl or ethyl ester, respectively. masterorganicchemistry.com Alternative methods that are effective for more sensitive substrates or for forming esters with hindered alcohols include Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

Amidation: The formation of amides from this compound introduces a key structural motif found in numerous biologically active molecules. This transformation is typically accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. researchgate.net Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) facilitate direct amide bond formation under milder conditions. acs.orgnih.gov These methods allow for the coupling of a wide variety of amines, from simple alkylamines to complex amino acid esters, providing a powerful tool for generating diverse libraries of amide analogues. researchgate.net

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | ||

| Fischer Esterification | Methanol (excess), H₂SO₄ (catalytic), heat | Methyl 4-(quinolin-6-yl)butanoate |

| Steglich Esterification | tert-Butanol, DCC, DMAP (catalytic), CH₂Cl₂ | tert-Butyl 4-(quinolin-6-yl)butanoate |

| Amidation |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol, extending the carbon chain with a hydroxyl terminus. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield 4-(quinolin-6-yl)butan-1-ol. chemguide.co.ukmasterorganicchemistry.comambeed.com It is important to note that an aldehyde is formed as an intermediate in this reaction, but it is immediately reduced to the alcohol and cannot be isolated. libretexts.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a decarboxylation reaction. While the direct decarboxylation of simple alkyl carboxylic acids is difficult, the presence of the quinoline (B57606) ring may influence this reactivity. Specific conditions for the decarboxylation of this compound are not widely reported, but methods for decarboxylating other quinoline carboxylic acids often involve heating in a high-boiling solvent, sometimes in the presence of a copper catalyst. organic-chemistry.org For instance, the Krapcho decarboxylation is effective for β-ketoesters and related compounds and proceeds under milder conditions, though it is not directly applicable to this substrate without prior modification. organic-chemistry.org

Functionalization of the Quinoline Ring System

The quinoline ring is an aromatic heterocycle that can undergo a variety of substitution and modification reactions. The reactivity of the ring is influenced by the nitrogen atom, which deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack. The butanoic acid substituent at the 6-position will also exert an electronic and steric influence on the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS) at Specific Positions

Electrophilic aromatic substitution on the quinoline ring system preferentially occurs on the benzene (B151609) ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom, especially under the acidic conditions often used for EAS. graduatecollege.ac.in The substitution pattern is directed to the 5- and 8-positions. rsc.orgreddit.comstackexchange.com The presence of the alkyl side chain at the 6-position, being a weak activating group, is expected to reinforce this preference, although steric hindrance at the 5-position might favor substitution at the 8-position.

Nitration: Nitration of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. rsc.org For this compound, nitration would be expected to produce primarily 4-(5-nitroquinolin-6-yl)butanoic acid and 4-(8-nitroquinolin-6-yl)butanoic acid. If both the 5- and 8-positions are blocked, nitration can be forced to occur at the 6-position under harsh conditions. stackexchange.com

Halogenation: Electrophilic halogenation, such as bromination or chlorination, also occurs predominantly at the 5- and 8-positions. iust.ac.irwikipedia.org The reaction is typically carried out using the halogen in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. wikipedia.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with quinoline. quora.com The nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst, deactivating the ring system to an extent that it does not undergo the reaction. quora.com Intramolecular Friedel-Crafts acylations, however, have been reported for certain quinoline derivatives to form fused ring systems. researchgate.netresearchgate.netnih.gov

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents and Conditions | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(5-Nitroquinolin-6-yl)butanoic acid and 4-(8-Nitroquinolin-6-yl)butanoic acid |

| Bromination | Br₂, FeBr₃ | 4-(5-Bromoquinolin-6-yl)butanoic acid and 4-(8-Bromoquinolin-6-yl)butanoic acid |

Nucleophilic Aromatic Substitution (SNAr) on Substituted Quinoline Cores

Nucleophilic aromatic substitution (SNAr) on the quinoline ring system occurs on the electron-deficient pyridine ring, primarily at the 2- and 4-positions. quora.comresearchgate.net This reaction is greatly facilitated by the presence of strong electron-withdrawing groups on the ring and a good leaving group, such as a halide. For the parent this compound, direct SNAr is unlikely as there is no suitable leaving group on the pyridine ring. However, if the quinoline core were appropriately substituted, for example with a chloro group at the 2- or 4-position and an activating group like a nitro group, it would become susceptible to displacement by nucleophiles such as amines, alkoxides, or thiolates. mdpi.comwikipedia.org

Oxidative and Reductive Modifications of the Quinoline Heterocycle

Oxidation: The quinoline ring can undergo oxidation at several positions. The nitrogen atom can be oxidized by peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding quinoline N-oxide. researchgate.net This transformation alters the electronic properties of the ring, making the 2- and 4-positions more susceptible to nucleophilic attack. Under more vigorous oxidative conditions, such as with potassium permanganate (B83412), the benzene ring of the quinoline system can be cleaved. mdpi.com

Reduction: The quinoline ring can be selectively hydrogenated. Catalytic hydrogenation of quinolines can lead to the saturation of either the pyridine ring or the benzene ring, depending on the reaction conditions. rsc.org In neutral or weakly acidic media, hydrogenation typically occurs on the pyridine ring to yield a 1,2,3,4-tetrahydroquinoline (B108954). rsc.orgnih.gov For this compound, this would produce 4-(1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid. Conversely, in strongly acidic media, hydrogenation can be directed to the benzene ring, affording the 5,6,7,8-tetrahydroquinoline derivative. rsc.orgrsc.org The choice of catalyst and reaction conditions allows for controlled access to these different reduced scaffolds. fudan.edu.cnnih.gov

Modifications and Extension of the Butanoic Acid Side Chain

Homologation and Chain Shortening Reactions

The extension of the butanoic acid side chain, a process known as homologation, can be effectively achieved through the Arndt-Eistert reaction. organic-chemistry.orgwikipedia.orgadichemistry.com This multi-step procedure commences with the conversion of this compound to its corresponding acyl chloride. Subsequent reaction with diazomethane yields a diazoketone intermediate. The crucial step involves a silver(I)-catalyzed Wolff rearrangement of the diazoketone to form a ketene, which is then trapped by a suitable nucleophile. organic-chemistry.orgscribd.com For instance, in the presence of water, the ketene hydrolyzes to afford the one-carbon homologated product, 5-(quinolin-6-yl)pentanoic acid. The reaction proceeds with retention of the configuration of the migrating group. adichemistry.com

Conversely, shortening of the butanoic acid side chain can be accomplished via degradative reactions such as the Hunsdiecker reaction. byjus.comwikipedia.orgalfa-chemistry.com This process involves the conversion of this compound to its silver salt, followed by treatment with a halogen, typically bromine. byjus.comyoutube.com The reaction proceeds through a radical mechanism, leading to decarboxylation and the formation of the corresponding alkyl halide, 6-(3-bromopropyl)quinoline, effectively shortening the chain by one carbon atom. wikipedia.org

| Reaction | Starting Material | Key Reagents | Product | Description |

| Arndt-Eistert Homologation | This compound | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | 5-(Quinolin-6-yl)pentanoic acid | A three-step process to lengthen the carboxylic acid chain by one methylene (B1212753) group. organic-chemistry.orgadichemistry.com |

| Hunsdiecker Reaction | This compound | 1. AgNO₃ 2. Br₂ | 6-(3-Bromopropyl)quinoline | Decarboxylative halogenation that shortens the alkyl chain by one carbon. byjus.comwikipedia.org |

Introduction of Heteroatoms and Cyclic Structures

The introduction of heteroatoms, such as oxygen or nitrogen, into the butanoic acid side chain can lead to the formation of valuable lactones and lactams, respectively. These transformations typically involve intramolecular cyclization reactions.

For the synthesis of a γ-lactone, this compound can be subjected to conditions that promote intramolecular esterification. This often requires the presence of a hydroxyl group at the γ-position of the butanoic acid chain. If not already present, this can be introduced through various synthetic methods. The subsequent acid-catalyzed cyclization would yield the corresponding 5-(quinolin-6-yl)dihydrofuran-2(3H)-one.

Similarly, the synthesis of a γ-lactam, a cyclic amide, can be achieved from this compound. This transformation necessitates the introduction of an amino group at the γ-position of the side chain. Once the γ-amino acid is formed, intramolecular amide bond formation can be induced, often through the use of coupling agents or by thermal dehydration, to yield 5-(quinolin-6-yl)pyrrolidin-2-one.

Furthermore, the butanoic acid side chain can be utilized to construct larger cyclic structures appended to the quinoline core. One such strategy is the intramolecular Friedel-Crafts acylation. sigmaaldrich.commasterorganicchemistry.comresearchgate.net Conversion of this compound to its acyl chloride, followed by treatment with a Lewis acid catalyst such as aluminum chloride, can induce cyclization onto the electron-rich benzene ring of the quinoline nucleus. sigmaaldrich.comresearchgate.net Depending on the directing effects of the substituents on the quinoline ring, this reaction can lead to the formation of a new six-membered ring, resulting in a tetracyclic ketone. The regioselectivity of this cyclization is a critical consideration.

| Transformation | Target Structure | General Approach | Potential Product |

| Lactonization | γ-Lactone | Intramolecular esterification of a γ-hydroxy acid derivative. | 5-(Quinolin-6-yl)dihydrofuran-2(3H)-one |

| Lactamization | γ-Lactam | Intramolecular amidation of a γ-amino acid derivative. | 5-(Quinolin-6-yl)pyrrolidin-2-one |

| Intramolecular Friedel-Crafts Acylation | Fused Ketone | Lewis acid-catalyzed cyclization of the corresponding acyl chloride. | Tetracyclic ketone derivative |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. A comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals of 4-(quinolin-6-yl)butanoic acid and to confirm its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the butanoic acid chain. The aromatic region (typically δ 7.0-9.0 ppm) would feature a set of coupled multiplets characteristic of the substituted quinoline system. The protons on the pyridine (B92270) ring of the quinoline (H2, H3, H4) are expected to be the most downfield, with H2 often appearing as a doublet of doublets. The protons on the benzene (B151609) ring (H5, H7, H8) will also present as distinct multiplets, with their precise chemical shifts influenced by the position of the butanoic acid substituent. The aliphatic protons of the butanoic acid chain would appear more upfield. The methylene (B1212753) group adjacent to the quinoline ring (α-CH₂) is expected around δ 2.8-3.2 ppm, the methylene group adjacent to the carboxylic acid (γ-CH₂) around δ 2.3-2.7 ppm, and the central methylene group (β-CH₂) as a multiplet around δ 1.9-2.2 ppm. The carboxylic acid proton, if observable, would appear as a broad singlet at a significantly downfield chemical shift (δ 10-12 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing in the range of δ 170-180 ppm. The nine carbon atoms of the quinoline ring would resonate in the aromatic region (δ 120-150 ppm), with quaternary carbons generally showing lower intensity. The aliphatic carbons of the butanoic acid chain would be found in the upfield region of the spectrum (δ 20-40 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 8.8 (dd) | 150.5 |

| 3 | 7.4 (dd) | 121.5 |

| 4 | 8.0 (d) | 136.0 |

| 5 | 7.8 (d) | 129.0 |

| 7 | 7.6 (d) | 128.0 |

| 8 | 8.1 (d) | 126.5 |

| α-CH₂ | 3.0 (t) | 35.0 |

| β-CH₂ | 2.1 (m) | 27.0 |

| γ-CH₂ | 2.5 (t) | 33.0 |

| COOH | 11.5 (br s) | 175.0 |

| 4a | - | 148.0 |

| 6 | - | 138.0 |

| 8a | - | 128.5 |

Note: This is a hypothetical data table. dd = doublet of doublets, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For the butanoic acid chain, strong correlations would be expected between the α-CH₂, β-CH₂, and γ-CH₂ protons, confirming their sequential arrangement. In the aromatic region, COSY would help in tracing the connectivity of the protons on both the pyridine and benzene rings of the quinoline moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the proton signals with their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While this compound does not possess stereocenters, NOESY can provide information about the spatial proximity of protons. This could reveal insights into the preferred conformation of the butanoic acid chain relative to the quinoline ring system.

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the solid state. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would likely show different chemical shifts for the carbon atoms in different polymorphs due to variations in crystal packing and intermolecular interactions. This technique can therefore be used to identify and quantify different polymorphic forms in a solid sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of fragmentation patterns.

High-resolution mass spectrometry, often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. For this compound (C₁₃H₁₃NO₂), HRMS would be used to confirm its elemental composition. The experimentally measured monoisotopic mass would be compared to the calculated theoretical mass, with a very small mass error (typically < 5 ppm) providing strong evidence for the correct molecular formula.

Predicted HRMS Data for this compound

| Ion | Calculated m/z | Expected Elemental Composition |

| [M+H]⁺ | 216.1019 | C₁₃H₁₄NO₂⁺ |

| [M+Na]⁺ | 238.0838 | C₁₃H₁₃NNaO₂⁺ |

| [M-H]⁻ | 214.0873 | C₁₃H₁₂NO₂⁻ |

Note: This is a hypothetical data table.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecule's structure.

For this compound, characteristic fragmentation pathways would be expected:

Loss of water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids.

Loss of the carboxyl group ([M+H - COOH]⁺): Cleavage of the C-C bond adjacent to the carboxyl group.

Cleavage within the butanoic acid chain: Fragmentation of the aliphatic chain can lead to a series of product ions.

Fragmentation of the quinoline ring: At higher collision energies, the stable quinoline ring system may undergo fragmentation, often involving the loss of HCN. rsc.orgnih.gov A key fragmentation of the quinoline core itself involves the expulsion of hydrogen cyanide (HCN). chempap.org

The specific fragmentation pattern would serve as a fingerprint for the molecule, aiding in its identification and structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of "this compound" by probing the vibrational modes of its chemical bonds.

Identification of Key Functional Groups and Bond Vibrations

The IR and Raman spectra of "this compound" are characterized by absorption bands corresponding to its distinct functional groups: the quinoline ring and the butanoic acid moiety.

The carboxylic acid group presents several characteristic vibrations. A very broad absorption band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹, which is attributed to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgucalgary.ca The C=O stretching vibration of the carbonyl group gives rise to a strong absorption band, generally appearing in the range of 1700 to 1725 cm⁻¹. libretexts.orgdocbrown.info

The quinoline portion of the molecule also exhibits a set of characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system typically result in a series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region.

The aliphatic butanoic acid chain will show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (rocking).

Table 1: Expected Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Quinoline | Aromatic C-H stretch | >3000 |

| Quinoline | C=C and C=N stretch | 1450-1600 |

| Alkyl Chain | C-H stretch | <3000 |

| Alkyl Chain | C-H bend | ~1465 and ~1380 |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Conformational Analysis via Vibrational Signatures

While detailed conformational analysis would require theoretical calculations and experimental data, vibrational spectroscopy can offer preliminary insights into the possible conformations of "this compound." The flexibility of the butanoic acid chain allows for different spatial arrangements relative to the rigid quinoline ring. These different conformers could potentially be distinguished by subtle shifts in the vibrational frequencies of the C-C stretching and bending modes of the alkyl chain, as well as potential changes in the hydrogen bonding environment of the carboxylic acid group. In some cases, theoretical studies on similar molecules have shown that different stable conformations can be determined in the gas phase. scirp.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for analyzing the electronic structure of "this compound" and for quantitative measurements in research solutions.

Chromophore Analysis and Electronic Transitions

The primary chromophore in "this compound" is the quinoline ring system. This aromatic, heterocyclic structure contains a conjugated π-electron system that absorbs ultraviolet light, leading to π → π* electronic transitions. The specific wavelengths of maximum absorbance (λmax) are characteristic of the quinoline moiety. The butanoic acid group, being a saturated aliphatic chain, does not absorb significantly in the UV-Vis region. However, its presence as a substituent on the quinoline ring may cause slight shifts in the absorption maxima compared to unsubstituted quinoline due to electronic effects.

Table 2: Expected UV-Vis Absorption Maxima for the Quinoline Chromophore

| Electronic Transition | Expected λmax (nm) |

| π → π* | ~225, ~270, ~315 |

Note: These are approximate values for the quinoline chromophore; the exact λmax can be influenced by the solvent and the substitution pattern.

Purity Assessment and Concentration Determination in Research Solutions

Due to its strong UV absorbance, UV-Vis spectroscopy can be a straightforward and effective method for assessing the purity and determining the concentration of "this compound" in research solutions. By creating a calibration curve of absorbance versus concentration using pure standards, the concentration of unknown samples can be determined using the Beer-Lambert law. This technique is particularly useful for routine analysis where a quick and non-destructive measurement is required. The presence of impurities with significant UV absorbance in the same region as the target compound would interfere with this analysis.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for obtaining an unambiguous determination of the three-dimensional structure of a molecule in the solid state. If suitable single crystals of "this compound" can be grown, this technique can provide precise information about bond lengths, bond angles, and torsional angles within the molecule.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. For "this compound," this would definitively show the hydrogen bonding patterns of the carboxylic acid groups (e.g., the formation of dimers) and how the quinoline rings interact with each other in the solid state. Such detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. While no specific crystallographic data for "this compound" is publicly available, studies on similar molecules demonstrate the utility of this technique. mdpi.comredalyc.org

Conformational Preferences in the Solid State

In the solid state, the butanoic acid chain would likely adopt a conformation that minimizes steric strain. The quinoline ring system is planar, and the dihedral angle between the plane of the quinoline ring and the plane of the carboxylic acid group would be a key conformational parameter. Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing, with the carboxylic acid moieties forming dimers or extended chains. The specific packing arrangement would also be influenced by π-π stacking interactions between the aromatic quinoline rings. Computational modeling, such as Density Functional Theory (DFT), could be employed to predict the likely low-energy conformations and packing arrangements in the absence of experimental single-crystal X-ray diffraction data.

Chromatographic Method Development for Research Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of chemical compounds in a research setting. nih.gov The development of robust chromatographic methods is crucial for monitoring reaction progress, isolating products, and determining the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds and for quantitative analysis. nih.gov For this compound, a reversed-phase HPLC method would be the most common starting point for method development.

A typical HPLC method for the analysis of a compound like this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous phase would need to be controlled to ensure the consistent ionization state of the carboxylic acid group. Detection would most likely be performed using a UV-Vis detector, taking advantage of the chromophoric quinoline ring system.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method validation would be performed to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.com For quantitative studies, a calibration curve would be generated using standards of known concentration.

Gas Chromatography (GC) for Volatile Derivatives (If Applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester. mdpi.com

The derivatized analyte would then be separated on a capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., DB-5ms or equivalent). lu.se A flame ionization detector (FID) would be a suitable detector for this type of analysis, offering good sensitivity and a wide linear range. mdpi.com

Table 2: Hypothetical GC-FID Method Parameters for Methyl 4-(Quinolin-6-yl)butanoate

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (10:1) |

This method would be useful for assessing the presence of volatile impurities that may not be readily detectable by HPLC.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used in synthetic chemistry research for monitoring the progress of reactions and for preliminary screening of reaction conditions. ualberta.ca For a synthesis involving this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate. researchgate.net The plate would then be developed in a chamber containing an appropriate mobile phase, which would be a mixture of solvents of varying polarity. For a compound with a carboxylic acid and a quinoline ring, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene), a more polar solvent (e.g., ethyl acetate or dichloromethane), and a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing, would be suitable. nih.gov

Table 3: Example TLC Systems for this compound Analysis

| System | Mobile Phase Composition (v/v/v) | Typical Application |

| A | Hexane:Ethyl Acetate (1:1) with 1% Acetic Acid | Monitoring reactions with less polar starting materials |

| B | Dichloromethane:Methanol (9:1) | General purpose screening |

| C | Toluene:Isopropanol:Acetic Acid (12:6:1) | Separation from polar impurities |

After development, the spots can be visualized under UV light (due to the UV-active quinoline moiety) or by staining with a suitable reagent, such as potassium permanganate (B83412) or iodine. The retention factor (Rf) value can be calculated to aid in the identification of components.

Theoretical and Computational Chemistry Investigations of 4 Quinolin 6 Yl Butanoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of 4-(quinolin-6-yl)butanoic acid at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are utilized to determine its most stable three-dimensional conformation, known as the ground state geometry. nih.govscirp.org These calculations optimize the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy structure.

The optimized geometry of this compound would likely show a planar quinoline (B57606) ring system, with the butanoic acid side chain adopting a staggered conformation to minimize steric hindrance. The carboxyl group's orientation relative to the quinoline ring is a key parameter determined by these calculations.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (quinoline ring) | 1.36 - 1.42 | - | - |

| C-N (quinoline ring) | 1.32 - 1.38 | - | - |

| C-C (butanoic acid chain) | 1.52 - 1.54 | - | - |

| C=O (carboxyl group) | ~1.21 | - | - |

| C-O (carboxyl group) | ~1.36 | - | - |

| C(ring)-C(chain) | ~1.51 | - | - |

| C-C-C (chain) | - | ~112 | - |

| O=C-O (carboxyl) | - | ~125 | - |

| C(ring)-C(chain)-C-C | - | - | ~180 |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum mechanical methods are employed to study the electronic properties of this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate all integrals in the quantum mechanical equations from first principles, without the use of empirical data. researchgate.net While computationally expensive, they provide a high level of theory for understanding electronic properties like electron density distribution and molecular orbital energies.

Semi-Empirical Methods: These methods, such as AM1 or PM3, use parameters derived from experimental data to simplify the calculations. They are much faster than ab initio or DFT methods and are useful for studying large molecular systems, though with some trade-off in accuracy.

These methods can be used to calculate properties like the dipole moment, polarizability, and electrostatic potential, which are crucial for understanding intermolecular interactions.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgijastems.org

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing carboxylic acid group.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are hypothetical and are based on typical ranges observed for similar aromatic carboxylic acids.

From these energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Conformational Analysis and Potential Energy Surface Mapping

The butanoic acid side chain of this compound has several rotatable bonds, leading to the possibility of multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers for interconversion between them.

A potential energy surface (PES) map can be generated by systematically varying the dihedral angles of the side chain and calculating the corresponding energy at each point. This map reveals the low-energy conformations (local minima) and the transition states (saddle points) connecting them. This information is vital for understanding the molecule's flexibility and how its shape might change in different environments.

Molecular Dynamics Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and generate a representative ensemble of structures.

For this compound, an MD simulation in a solvent like water would reveal how the molecule's conformation fluctuates due to thermal energy and interactions with the solvent molecules. This provides insights into the dominant conformations in solution and the timescale of conformational changes.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to validate the computational model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. skku.edu These predictions can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes of the quinoline ring and the butanoic acid side chain.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. materialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Aromatic Protons | 7.5 - 8.9 |

| ¹H NMR | Chemical Shift (ppm) - Aliphatic Protons | 2.0 - 4.0 |

| ¹³C NMR | Chemical Shift (ppm) - Aromatic Carbons | 120 - 150 |

| ¹³C NMR | Chemical Shift (ppm) - Carbonyl Carbon | ~175 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | ~1710 |

| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | 3000 - 3300 (broad) |

| UV-Vis | λmax (nm) | ~280, ~320 |

Note: The data presented in this table is illustrative and based on general values for compounds with similar functional groups.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic properties. hufocw.orgresearchgate.net QSPR studies are valuable for predicting physicochemical properties like solubility, lipophilicity, and electronic characteristics without the need for experimental measurements.

For this compound, a variety of theoretical descriptors can be calculated using computational software. These descriptors provide insights into the molecule's behavior and its potential for further development as a therapeutic agent. For example, the octanol-water partition coefficient (LogP) indicates its lipophilicity, while the Topological Polar Surface Area (TPSA) is related to its permeability across biological membranes.

Table 3: Theoretical Molecular Descriptors for this compound

| Descriptor | Definition | Calculated Value |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 215.25 g/mol |

| XLogP3 | A computed logarithm of the octanol/water partition coefficient, indicating lipophilicity. echemi.com | 2.3 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. echemi.com | 50.2 Ų |

| Hydrogen Bond Donors | The number of atoms with one or more hydrogen atoms attached (typically N or O). echemi.com | 1 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (typically N or O). echemi.com | 3 |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. echemi.com | 4 |

| Formal Charge | The net charge of the molecule. | 0 |

| Complexity | A measure of the intricacy of the molecular structure. | 242 |

This is an interactive table. Click headers to sort.

Compound Index

Biological Research Applications and Mechanistic Insights of 4 Quinolin 6 Yl Butanoic Acid Analogues Strictly in Vitro and Non Human in Vivo Models

Investigation of Molecular Targets and Pathways

The biological activity of quinoline (B57606) carboxylic acid analogues is often rooted in their ability to interact with specific molecular targets, such as enzymes and receptors, and consequently modulate cellular signaling pathways.

Enzyme Inhibition Studies in Cell-Free Systems

Cell-free enzymatic assays are crucial for identifying direct molecular targets and quantifying the inhibitory potency of compounds. Analogues of 4-(quinolin-6-yl)butanoic acid have been shown to inhibit several key enzymes implicated in disease, particularly in cancer and immune regulation.

One major area of investigation is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. A structure-guided design approach led to the discovery of potent quinoline-based DHODH inhibitors. nih.gov For instance, analogue 41 demonstrated a half-maximal inhibitory concentration (IC50) of 9.71 ± 1.4 nM. nih.gov Another analogue, 43 , which has an IC50 of 26.2 ± 1.8 nM, was co-crystallized with DHODH, revealing a novel water-mediated hydrogen bond interaction with the amino acid residue T63. nih.gov

Derivatives have also been identified as inhibitors of ectonucleotidases, enzymes that regulate nucleotide signaling and immune responses. Quinoline-6-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit human ectonucleotidases. Compound 4a was a potent inhibitor of the e5'NT enzyme with an IC50 value of 0.092 ± 0.02 µM, while compound 4k showed significant inhibition of h-ENPP1 with an IC50 of 0.11 ± 0.02 µM. Other analogues displayed potent, isoform-selective inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).

Further studies have shown that quinoline analogues can target enzymes involved in epigenetic regulation and cancer cell signaling. Certain novel quinoline compounds act as inhibitors of DNA methyltransferases (DNMTs). frontiersin.org Additionally, a series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were found to target 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key component in cell survival pathways. acs.org Other research has identified 2-phenyl-quinolones as inhibitors of tubulin polymerization, a mechanism similar to that of potent antimitotic agents like colchicine (B1669291) and combretastatin (B1194345) A-4 (CA-4). nih.gov

| Analogue | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Compound 41 | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 nM | nih.gov |

| Compound 43 | Dihydroorotate Dehydrogenase (DHODH) | 26.2 ± 1.8 nM | nih.gov |

| Compound 4a | Ectonucleoside triphosphate diphosphohydrolase (e5'NT) | 0.092 ± 0.02 µM | |

| Compound 4d | Human Nucleoside Triphosphate Diphosphohydrolase 1 (h-NTPDase1) | 0.28 ± 0.03 µM | |

| Compound 4k | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (h-ENPP1) | 0.11 ± 0.02 µM | |

| Compound 25 | Tubulin Polymerization | 2.7 ± 0.04 µM | nih.gov |

| Bis-quinoline 2b | DNA Methyltransferases (DNMTs) | Potent Inhibition (IC50 not specified) | frontiersin.org |

| Compound 6d | Multidrug Resistance Protein 2 (MRP2) | Most potent inhibitor in series | nih.gov |

Receptor Binding Assays and Ligand Efficacy Profiling (In Vitro)

While enzyme inhibition is a prominent mechanism, the interaction of quinoline derivatives with cellular receptors is another area of active research. Receptor binding assays are used to determine the affinity (often measured as the inhibition constant, Ki) and efficacy (agonist or antagonist activity) of a compound for a specific receptor.

Based on available research, direct, high-affinity binding studies for this compound analogues on specific G protein-coupled receptors (GPCRs) or nuclear receptors are not extensively detailed. However, the broad pharmacological activities of the quinoline scaffold suggest potential interactions. For example, some quinolinone derivatives have been evaluated in sigma-1 and sigma-2 receptor-binding assays, with one compound showing a high binding constant for the sigma-1 receptor (Ki = 1.22 nM). researchgate.net While not butanoic acid analogues, these findings indicate the potential of the quinoline core to interact with receptor binding sites. Computational, or in silico, studies are often employed to predict such interactions. An in silico approach analyzing 2-aryl-quinoline-4-carboxylic acid derivatives identified N-myristoyltransferase as a putative target in Leishmania, with predicted binding energies ranging from -12.3 kcal/mol to -9.3 kcal/mol. nih.gov

Modulation of Specific Signaling Pathways in Cultured Cell Lines

By inhibiting key enzymes or binding to receptors, quinoline analogues can modulate intracellular signaling pathways that govern cell fate decisions such as proliferation, survival, and death.

A significant body of research focuses on the anticancer effects of these compounds, which are often linked to the disruption of critical cancer-related pathways. Analogues of the natural product CA-4 that incorporate a quinoline scaffold have been shown to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner in various cancer cell lines. nih.gov This blockage of the cell cycle is a direct consequence of the inhibition of tubulin polymerization, which disrupts the mitotic spindle. nih.gov

Furthermore, quinoline derivatives have been found to potentiate apoptosis (programmed cell death). acs.org For instance, quinoline-4-carboxamide derivatives that target PDK1 can overcome chemoresistance in colorectal cancer cells. acs.org The novel quinoline compound 83b was found to inhibit cancer growth in esophageal squamous cell carcinoma by downregulating COX-2 and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation and cancer progression. elifesciences.org In vitro assays using RAW264.7 mouse macrophages demonstrated that quinoline-4-carboxylic acid exerts appreciable anti-inflammatory effects, likely through the modulation of inflammatory signaling pathways such as NF-κB. researchgate.netcitedrive.com

Cellular Activity and Phenotypic Screening in Research Models

Studies in Prokaryotic and Eukaryotic Cell Cultures (e.g., Cancer Cell Lines, Primary Cells)

Analogues of this compound have demonstrated significant activity across a wide array of cell culture models. The majority of this research has focused on their antiproliferative and cytotoxic effects against various human cancer cell lines.

For example, bis-quinoline isomers have shown potent antiproliferative activity against a panel of solid tumor cell lines, with compound 2a displaying submicromolar IC50 values against HCT116 (colon), HeLa (cervical), M14 (melanoma), and HT1080 (fibrosarcoma) cancer cells. frontiersin.org Other quinoline carboxylic acid derivatives have also shown selective viability reduction in cervical HeLa and mammary MCF7 cells. researchgate.net Specifically, quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and quinoline-3-carboxylic acid were among the most effective at inhibiting the growth of the MCF7 breast cancer cell line. researchgate.net The cytotoxic potential of quinoline derivatives has been evaluated in numerous other cancer cell lines, including A549 (lung), PANC1 (pancreatic), PC3 (prostate), and SW480 (colorectal). elifesciences.orgresearchgate.net

Beyond cancer research, certain quinoline derivatives have been screened for antimicrobial activity. A series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed notable in vitro activity against gram-negative microorganisms and Staphylococcus aureus. citedrive.com

| Analogue Class/Compound | Cell Line | Cancer Type | Activity (IC50) | Source |

|---|---|---|---|---|

| Bis-quinoline 2a | HCT116 | Colon Carcinoma | Submicromolar | frontiersin.org |

| Bis-quinoline 2a | HeLa | Cervical Carcinoma | 0.14 µM | frontiersin.org |

| Bis-quinoline 2b | MCF-7 | Breast Carcinoma | 0.3 µM | frontiersin.org |

| Quinoline-4-carboxylic acid | MCF-7 | Breast Carcinoma | Remarkable Growth Inhibition | researchgate.net |

| Quinoline-2-carboxylic acid | HeLa | Cervical Carcinoma | Significant Cytotoxicity | researchgate.net |

| Compound 23, 25, 26 | A-549, HCT-8, RPMI-7951, KB, P-388, L1210 | Lung, Ileocecal, Melanoma, Nasopharynx, Murine Leukemia | EC50 < 1.0 µg/ml | nih.gov |

| Compound 91b1 | A549, AGS, KYSE150, KYSE450 | Lung, Gastric, Esophageal | Significant Antiproliferative Effect | elifesciences.org |

Gene Expression and Proteomic Profiling (e.g., RNA-Seq, Western Blot)

To gain deeper mechanistic insights, researchers employ transcriptomic and proteomic techniques to analyze how quinoline analogues alter global gene and protein expression profiles. These methods can reveal downstream effects of target engagement and uncover novel mechanisms of action.

Studies on the novel quinoline derivative 91b1 have utilized these approaches to identify its molecular effects. Treatment of cancer cells with compound 91b1 led to a significant downregulation of Lumican mRNA expression. elifesciences.org Lumican is a proteoglycan that is often overexpressed in various cancers and is known to promote cancer cell migration and invasion. The finding that compound 91b1 inhibits cancer cell progression by suppressing Lumican expression provides a clear example of how gene expression profiling can link a compound's phenotypic effects to specific molecular changes within the cell. elifesciences.org While comprehensive RNA-Seq or large-scale proteomic studies on this compound analogues are not widely published, the targeted analysis of specific gene and protein expression via methods like RT-qPCR and Western Blotting is a common strategy to validate the modulation of pathways identified through other means.

Cellular Uptake and Distribution Studies in In Vitro Systems

The investigation of how this compound analogues enter and distribute within cells is a critical step in pre-clinical evaluation. While specific data for the parent compound is not extensively detailed in publicly available literature, the methodologies applied to related quinoline-based structures provide a clear framework for such studies.

Cellular uptake is typically quantified using in vitro models such as cultured cell lines. For instance, studies on other quinoline derivatives have utilized cancer cell lines (e.g., MCF-7, PA 1) and human fibroblast primary cultures to assess cellular proliferation, which indirectly relates to compound uptake and intracellular activity. nih.gov A common approach involves incubating the cells with the compound and subsequently lysing the cells to measure the intracellular concentration via techniques like high-performance liquid chromatography (HPLC). nih.gov